molecular formula C8H10ClF2N B2396914 2,2-Difluoro-1-phenylethan-1-amine hydrochloride CAS No. 1199783-19-1

2,2-Difluoro-1-phenylethan-1-amine hydrochloride

Cat. No. B2396914
CAS RN: 1199783-19-1
M. Wt: 193.62
InChI Key: PRPURMZIWSKOBV-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-phenylethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10ClF2N . It is a derivative of phenylethylamine, a compound found in a variety of plants and animals, which has been modified by the addition of two fluorine atoms .


Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-1-phenylethan-1-amine hydrochloride consists of a phenyl ring attached to an ethylamine group with two fluorine atoms . The presence of the fluorine atoms and the amine group can significantly affect the chemical properties of the compound .

Scientific Research Applications

Efficient PFAS Removal

One notable application of amine-functionalized compounds, closely related to 2,2-Difluoro-1-phenylethan-1-amine hydrochloride, is in the removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water supplies. Amine-containing sorbents have been identified as effective alternatives for PFAS control in water treatment. Their efficiency is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents, suggesting a significant role for difluoro-ethylamine derivatives in environmental remediation technologies (Ateia et al., 2019).

Photocatalysis and COF Applications

Covalent Organic Frameworks (COFs) have emerged as a significant area of research due to their potential in photocatalytic applications. The structural properties of compounds such as 2,2-Difluoro-1-phenylethan-1-amine hydrochloride can influence the development of COF materials, which are used in heterogeneous photocatalysis, CO2 reduction, and water splitting. These applications highlight the compound's relevance in the field of sustainable and green chemistry (You et al., 2021).

Amine-functionalized MOFs

Amine-functionalized Metal–Organic Frameworks (MOFs) represent another area where difluoroethylamine derivatives show promise. These MOFs are particularly effective for CO2 capture due to the strong interaction between CO2 and the basic amine functionalities. The synthesis methods, including in situ synthesis and post-modification, underscore the versatility of amine-functionalized compounds in addressing environmental challenges such as greenhouse gas emissions (Lin et al., 2016).

Advanced Oxidation Processes

In the degradation of nitrogen-containing hazardous compounds, Advanced Oxidation Processes (AOPs) have been identified as effective for mineralizing compounds including those related to 2,2-Difluoro-1-phenylethan-1-amine hydrochloride. These processes are essential in treating water contaminated with toxic amino and azo compounds, demonstrating the broader environmental applications of difluoroethylamine derivatives in water treatment technologies (Bhat & Gogate, 2021).

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-phenylethan-1-amine hydrochloride is not specified in the available literature .

Future Directions

The future directions for research on 2,2-Difluoro-1-phenylethan-1-amine hydrochloride are not specified in the available literature .

properties

IUPAC Name

2,2-difluoro-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7-8H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPURMZIWSKOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1-phenylethan-1-amine hydrochloride

CAS RN

1199783-19-1
Record name 2,2-difluoro-1-phenylethan-1-amine hydrochloride
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